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Compound of Interest

Compound Name: 4-Benzoylphenylboronic acid

Cat. No.: B1277926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of 4-Benzoylphenylboronic acid. This compound is a valuable building block in

organic synthesis, particularly in the construction of complex molecules through palladium-

catalyzed cross-coupling reactions, and serves as a key intermediate in medicinal chemistry

and materials science.

Core Structure and Properties
4-Benzoylphenylboronic acid, also known as (4-benzoylphenyl)boronic acid or 4-

(phenylcarbonyl)phenylboronic acid, is an organic compound featuring a phenyl ketone moiety

and a boronic acid functional group.[1][2] This unique combination of functional groups makes it

a versatile reagent in chemical synthesis.

The key structural and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name (4-benzoylphenyl)boronic acid [1]

Chemical Formula C₁₃H₁₁BO₃ [1][2]

Molecular Weight 226.04 g/mol [1][2]

Appearance
White to light beige

solid/crystalline powder

Melting Point 204-212 °C

SMILES String
OB(O)c1ccc(cc1)C(=O)c2cccc

c2

InChI Key
CWMIVCCXDVRXST-

UHFFFAOYSA-N

CAS Number 268218-94-6

Synthesis Pathways
The synthesis of 4-Benzoylphenylboronic acid typically involves a multi-step process due to

the reactivity of the ketone carbonyl group, which is incompatible with the highly nucleophilic

organometallic intermediates required for boronic acid synthesis.

The most logical and widely applicable approach involves a Grignard reaction, which can be

broken down into two main stages:

Synthesis of the Precursor: Preparation of 4-bromobenzophenone, the starting material for

the boronic acid synthesis.

Formation of the Boronic Acid: This stage requires protection of the ketone, formation of a

Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.
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Bromobenzene

Step 1: Friedel-Crafts Acylation

Benzoyl Chloride

AlCl₃ 4-Bromobenzophenone

Step 2: Boronic Acid Formation
(Protection, Grignard, Borylation, Deprotection)

4-Benzoylphenylboronic Acid

Click to download full resolution via product page

Caption: Overall synthetic route to 4-Benzoylphenylboronic acid.

A more detailed visualization of the key borylation step is provided below. This pathway

highlights the protection of the reactive ketone group, which is a critical consideration for a

successful synthesis.
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Protection

Grignard Formation & Borylation

Deprotection & Hydrolysis
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 Grignard Reaction 
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4-Benzoylphenylboronic Acid

 Hydrolysis 
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Caption: Detailed workflow for the conversion of the precursor to the final product.

Quantitative Data for Synthesis
While a specific published yield for 4-Benzoylphenylboronic acid is not readily available, the

yields for analogous syntheses of structurally similar compounds, such as formyl- and acetyl-

phenylboronic acids, are well-documented. These procedures follow the same fundamental

pathway of protection, metal-halogen exchange, borylation, and deprotection. The data

provides a strong benchmark for the expected efficiency of the synthesis.
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Compound
Starting
Material

Key
Reagents

Yield (%) Purity (%)
Reference(s
)

4-

Formylphenyl

boronic acid

4-

Bromobenzal

dehyde

Mg, Tri-n-

butyl borate,

HCl

~94 >99.5 [3]

3-Fluoro-4-

formylphenyl

boronic acid

3-Fluoro-4-

bromobenzal

dehyde

Mg, Tri-n-

butyl borate,

HCl

~94 99.7 [3]

p-

Acetylphenyl

boronic acid

p-

Bromoacetop

henone

Ethylene

glycol, Mg,

Triisopropyl

borate

80 N/A

m-

Acetylphenyl

boronic acid

m-

Bromoacetop

henone

Ethylene

glycol, Mg,

Triisopropyl

borate

56 N/A

Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the

precursor and a representative protocol for the synthesis of 4-Benzoylphenylboronic acid,

adapted from established procedures for analogous compounds.[3]

Protocol 1: Synthesis of 4-Bromobenzophenone
(Precursor)
This procedure is based on the standard Friedel-Crafts acylation reaction.

1. Mix Bromobenzene
 and Benzoyl Chloride

2. Gradually add
 anhydrous AlCl₃

3. Heat in boiling
 water bath (20 min)

4. Cool and quench
 with ice

5. Neutralize with
 10% NaOH

6. Extract with ether,
 dry, and concentrate

7. Purify by recrystallization
 (light petroleum)

Isolate pure
4-Bromobenzophenone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-Bromobenzophenone.
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Materials:

Bromobenzene

Benzoyl chloride

Anhydrous aluminium chloride (AlCl₃)

10% Sodium hydroxide (NaOH) solution

Diethyl ether

Light petroleum

Ice

Procedure:

In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.

Carefully and gradually add anhydrous aluminium chloride to the mixture. The reaction is

exothermic and will generate HCl gas; perform this step in a well-ventilated fume hood.

Heat the reaction mixture in a boiling water bath for approximately 20 minutes.

After heating, allow the mixture to cool to room temperature and then carefully quench the

reaction by pouring it over ice.

Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and

aluminium salts.

Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter,

and concentrate the solvent using a rotary evaporator.

Purify the crude product by recrystallization from light petroleum to yield 4-

bromobenzophenone as a colorless solid.
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Protocol 2: Representative Synthesis of 4-
Benzoylphenylboronic Acid
This protocol is a representative procedure adapted from the synthesis of similar arylboronic

acids containing a ketone functional group.[3] It involves the protection of the ketone as a ketal,

followed by Grignard formation, borylation, and deprotection.

Part A: Protection of 4-Bromobenzophenone

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-

bromobenzophenone (1.0 eq) in toluene.

Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

Reflux the mixture until water ceases to collect in the Dean-Stark trap, indicating the

completion of ketal formation.

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the protected 4-bromobenzophenone ketal, which can often be used in

the next step without further purification.

Part B: Grignard Reaction and Borylation

Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere

(e.g., nitrogen or argon).

Place magnesium turnings (1.2 eq) in a flask containing a stir bar.

Add a small volume of anhydrous tetrahydrofuran (THF).

Dissolve the protected 4-bromobenzophenone ketal from Part A in anhydrous THF and add it

dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the

reaction if necessary.
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Once the Grignard reagent formation is complete (indicated by the consumption of

magnesium), cool the reaction flask to -78 °C using a dry ice/acetone bath.

Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains

below -60 °C to prevent multiple additions to the borate.

After the addition is complete, allow the mixture to slowly warm to room temperature and stir

overnight.

Part C: Hydrolysis, Deprotection, and Purification

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M

hydrochloric acid (HCl).

Continue stirring vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester

and cleavage of the ketal protecting group.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The crude 4-Benzoylphenylboronic acid can be purified by recrystallization from a suitable

solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a white

or off-white solid.[4] It is common for arylboronic acids to contain varying amounts of their

corresponding trimeric anhydride (boroxine), which can be addressed by proper drying or

recrystallization from water.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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